(2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
CAS No.:
Cat. No.: VC20140854
Molecular Formula: C16H15ClN2O
Molecular Weight: 286.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15ClN2O |
|---|---|
| Molecular Weight | 286.75 g/mol |
| IUPAC Name | [2-(2-chloropyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C16H15ClN2O/c17-15-13(8-4-10-18-15)14-9-5-11-19(14)16(20)12-6-2-1-3-7-12/h1-4,6-8,10,14H,5,9,11H2 |
| Standard InChI Key | LTYMNGXNGZAHPL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=C(N=CC=C3)Cl |
Introduction
(2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic compound featuring a pyrrolidine ring linked to a chlorinated pyridine and a phenyl group through a methanone bridge. This compound belongs to the broader class of amines, specifically as a substituted pyridine derivative. It has garnered attention in medicinal chemistry for its potential biological activities, including roles in drug design and development.
Synthesis Methods
The synthesis of compounds similar to (2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. Common methods may include:
-
Coupling Reactions: Palladium or nickel-based catalysts are often used to facilitate cross-coupling reactions between aryl halides and amines.
-
Condensation Reactions: These can be used to form the methanone bridge between the pyrrolidine and phenyl groups.
-
Substitution Reactions: Chlorinated pyridines can undergo nucleophilic substitution to introduce the pyrrolidine moiety.
These reactions often require specific conditions such as temperature control and choice of solvents (e.g., dimethyl sulfoxide or ethanol).
Biological Activities and Applications
While specific biological activities of (2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone are not detailed in available sources, compounds with similar structures are often investigated for their potential in drug development. The presence of a chlorinated pyridine ring and a pyrrolidine moiety can enhance lipophilicity and receptor affinity, impacting pharmacokinetics and pharmacodynamics.
Analytical Techniques
Relevant analyses for confirming the identity and purity of synthesized compounds include:
-
Melting Point Determination: Provides information on the compound's physical state and purity.
-
Spectral Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural confirmation.
Comparison with Similar Compounds
Compounds like 2-[(3S)-3-(6-chloropyridin-3-yl)oxypyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid (PubChem CID 72736168) share structural similarities with the target compound but differ in their functional groups and potential applications .
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| (2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone | Not specified | Not specified | Chlorinated pyridine, pyrrolidine, phenyl group |
| 2-[(3S)-3-(6-chloropyridin-3-yl)oxypyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid | C17H14ClF3N2O3 | 386.8 | Chlorinated pyridine, pyrrolidine, trifluoromethyl benzoic acid |
| 5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole | C14H7ClF3N3O | 325.67 | Chlorinated pyridine, trifluoromethyl phenyl, oxadiazole ring |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume